1-Ethylpyrrolidin-3-amine

説明

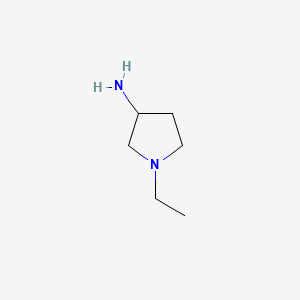

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-8-4-3-6(7)5-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLVGZOPWLLUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40511766 | |

| Record name | 1-Ethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7791-89-1 | |

| Record name | 1-Ethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations Involving 1 Ethylpyrrolidin 3 Amine

Amination Reactions

The primary amine group of 1-ethylpyrrolidin-3-amine allows it to readily participate in various amination reactions, leading to the formation of more complex secondary and tertiary amines. These reactions are fundamental in diversifying the molecular structure for various applications.

One common approach is the direct N-alkylation with alkyl halides. However, this method can be complicated by the tendency for overalkylation, where the newly formed secondary amine, being more nucleophilic than the primary starting material, reacts further with the alkylating agent. masterorganicchemistry.com This can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.org To circumvent this, methods promoting mono-N-alkylation have been developed. For instance, the use of cesium bases like cesium carbonate has been shown to suppress overalkylation, favoring the formation of the desired secondary amine. researchgate.net

Reductive amination offers a more controlled route to secondary and tertiary amines. This two-step process involves the initial reaction of this compound with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. google.com This method is highly versatile, allowing for the introduction of a wide range of substituents onto the nitrogen atom. For example, reductive amination of aldehydes and ketones can produce 1°, 2°, and 3° amines. libretexts.org

Another significant amination reaction is the palladium-catalyzed arylation, often referred to as Buchwald-Hartwig amination. This powerful cross-coupling reaction enables the formation of a carbon-nitrogen bond between this compound and an aryl halide (or triflate). acs.org The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand, such as 2-(dimethylamino)-2'-(dicyclohexylphosphine)biphenyl, and a base. acs.org The choice of ligand and reaction conditions, particularly temperature, can significantly influence the reaction's efficiency and selectivity. acs.org For instance, the coupling of 1-benzyl-3-aminopyrrolidine with bromobenzene (B47551) showed a strong temperature dependence, with high yields achieved at 130 °C but no reaction at 100 °C. acs.org

Alkylation Reactions

Alkylation of this compound can occur at both the primary exocyclic amine and the tertiary endocyclic amine. The reactivity of each site depends on the specific reaction conditions and the nature of the alkylating agent.

Direct N-alkylation of the primary amine with alkyl halides is a straightforward method but often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts. masterorganicchemistry.comwikipedia.org The product amine is often more nucleophilic than the starting amine, leading to a "runaway" reaction. masterorganicchemistry.com However, for the synthesis of tertiary amines from secondary amines, this method can be more effective as the resulting tertiary amine is sterically more hindered and less nucleophilic. masterorganicchemistry.com

Reductive amination, as discussed in the previous section, provides a more controlled approach to mono-alkylation of the primary amine. libretexts.org By reacting this compound with an aldehyde or ketone in the presence of a reducing agent, a specific alkyl group can be introduced with high selectivity. google.com

Alkylation can also be achieved using alcohols as alkylating agents, a process often referred to as "borrowing hydrogen". osti.gov This method typically requires a metal catalyst, such as ruthenium or iridium complexes, which facilitates the temporary oxidation of the alcohol to an aldehyde or ketone. osti.gov This in-situ generated carbonyl compound then undergoes reductive amination with the amine. osti.gov

The tertiary amine within the pyrrolidine (B122466) ring can also undergo alkylation, particularly with highly reactive alkylating agents like methyl iodide, to form a quaternary ammonium salt in a process known as the Menshutkin reaction. wikipedia.org This "exhaustive methylation" can occur when the amine is treated with a large excess of methyl iodide. masterorganicchemistry.com

A summary of representative N-alkylation reactions of 3-aminopyrrolidine (B1265635) derivatives is presented in the table below.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| tert-Butyl pyrrolidin-3-ylcarbamate | Bromoethane (B45996), DIEA | tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate | 80 | rsc.org |

| tert-Butyl pyrrolidin-3-ylcarbamate | 1-Bromopropane, DIEA | tert-Butyl (1-propylpyrrolidin-3-yl)carbamate | 81 | rsc.org |

| 1-Benzyl-3-aminopyrrolidine | Bromobenzene, Pd₂(dba)₃, BINAP | 1-Benzyl-3-(phenylamino)pyrrolidine | 53 | acs.org |

| 1-Benzyl-3-aminopyrrolidine | Bromobenzene, Pd₂(dba)₃, Xantphos | 1-Benzyl-3-(phenylamino)pyrrolidine | 60 | acs.org |

Cyclization Reactions

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions involving derivatives of this compound are crucial for the synthesis of various bicyclic and polycyclic nitrogen-containing heterocycles. These reactions often proceed through the formation of radical or ionic intermediates.

One notable pathway involves the intramolecular addition of a carbon-centered radical to an unsaturated bond. For example, α-aminoalkyl radicals, which can be generated from N-(α-benzotriazolyl)alkenylamines using samarium(II) iodide (SmI₂), can undergo 5-exo-trig radical cyclization to form pyrrolidine rings. doi.org This strategy has been successfully applied to the synthesis of various functionalized 3-aminopyrrolidines. doi.org

Titanium-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with diethylzinc (B1219324) (Et₂Zn) provides another route to methylenepyrrolidine derivatives. rsc.org This reaction proceeds with high regio- and stereoselectivity. rsc.org The presence of various substituents on the alkyne is well-tolerated. rsc.org

N-acyliminium ions, generated from the corresponding amides or lactams, are powerful electrophiles that can participate in intramolecular cyclizations with tethered nucleophiles. arkat-usa.org When a pyridine (B92270) ring is used as the nucleophile, novel heterocyclic systems can be constructed. arkat-usa.org The regioselectivity of this cyclization is influenced by the position of electron-donating substituents on the pyridine ring. arkat-usa.org

Hofmann-Löffler Reaction and Analogues

The Hofmann-Löffler reaction (also known as the Hofmann-Löffler-Freytag reaction) is a classic method for the synthesis of pyrrolidines and other cyclic amines through a radical-mediated intramolecular C-H amination. wikipedia.orgwikiwand.com The reaction is typically initiated by the thermal or photochemical decomposition of an N-haloamine in the presence of a strong acid, such as sulfuric acid. wikiwand.comwordpress.com

The mechanism proceeds through the formation of a protonated N-haloamine, which undergoes homolytic cleavage to generate a nitrogen-centered radical cation. nih.gov This radical then abstracts a hydrogen atom from a remote carbon, typically at the δ-position, in an intramolecular hydrogen atom transfer (HAT) step. wordpress.comnih.gov The resulting carbon-centered radical then abstracts a halogen atom from another N-haloamine molecule, propagating the radical chain and forming a δ-haloamine. wordpress.com Subsequent treatment with a base induces an intramolecular nucleophilic substitution to furnish the final cyclic amine. wordpress.com

The regioselectivity of the hydrogen atom abstraction is a key feature of this reaction, with a strong preference for the δ-position, leading to the formation of five-membered pyrrolidine rings. wordpress.com The reaction generally proceeds more readily with the abstraction of secondary hydrogens over primary hydrogens due to the greater stability of the resulting secondary radical. wordpress.com

Recent mechanistic studies have challenged the long-held assumption that the HAT step is rate-limiting. nih.gov Instead, it has been proposed that the halogen atom transfer (XAT) step is the rate-determining step in the propagation cycle. nih.gov

Elimination Reactions

Cope Elimination and Related Processes

The Cope elimination is a thermal, intramolecular elimination reaction of tertiary amine N-oxides to produce an alkene and a hydroxylamine. organic-chemistry.orgwikipedia.org This reaction proceeds through a concerted, syn-periplanar elimination mechanism involving a five-membered cyclic transition state. organic-chemistry.orgchemistrysteps.com

The first step in a Cope elimination is the oxidation of the tertiary amine, in this case, a derivative of this compound where the exocyclic amine has been further substituted to be tertiary, to its corresponding N-oxide. masterorganicchemistry.com This is typically achieved using an oxidant such as hydrogen peroxide or a peroxyacid like m-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comnrochemistry.com

Upon heating, the oxygen atom of the N-oxide acts as an internal base, abstracting a proton from a β-carbon that is in a syn-periplanar orientation to the N-oxide group. chemistrysteps.com This initiates a concerted flow of electrons, leading to the formation of a carbon-carbon double bond and the departure of a hydroxylamine. organic-chemistry.org

A key characteristic of the Cope elimination is its regioselectivity, which generally follows the Hofmann rule. organic-chemistry.org The sterically demanding amine oxide group preferentially abstracts a proton from the most accessible, least sterically hindered β-carbon, leading to the formation of the less substituted alkene. organic-chemistry.org The reaction rate is also highly sensitive to the solvent, with a significant rate increase observed in aprotic solvents compared to protic ones. organic-chemistry.orgnrochemistry.com

The stereochemistry of the Cope elimination is strictly syn, meaning the abstracted proton and the amine oxide leaving group must be on the same side of the C-C bond. chemistrysteps.commasterorganicchemistry.com This is a direct consequence of the cyclic five-membered transition state. chemistrysteps.com

Oxidation and Reduction Chemistry

The oxidation and reduction reactions of this compound and its derivatives are crucial for modifying its structure and properties. These transformations can target the nitrogen atoms or other functional groups introduced into the molecule.

Oxidation:

The tertiary amine of the pyrrolidine ring is susceptible to oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). sioc-journal.cndoubtnut.comnih.gov The reaction introduces a polar N-O bond, which can alter the molecule's physical and biological properties. The general trend is that more basic amines are more readily oxidized by electrophilic oxidants. nih.gov Catalytic methods for the oxidation of tertiary amines, for instance using Pt(II) complexes with hydrogen peroxide, offer milder reaction conditions. rsc.orgresearchgate.net While the primary amine can also be oxidized, this often requires different conditions and can lead to a mixture of products, including nitro compounds or nitriles, depending on the oxidant used. fishersci.ca

| Reaction Type | Reagent(s) | Product(s) | Reference(s) |

| N-Oxidation of tertiary amine | Hydrogen Peroxide (H₂O₂), m-CPBA | This compound N-oxide | doubtnut.comnih.gov |

| Catalytic N-Oxidation | Pt(II) catalyst, H₂O₂ | This compound N-oxide | rsc.orgresearchgate.net |

Reduction:

Reduction reactions are particularly relevant in the synthesis of this compound from precursors or in the modification of its derivatives. For instance, a common synthetic route to aminopyrrolidines involves the reduction of a nitro group. The reduction of a precursor like 1-ethyl-3-nitropyrrolidine to this compound can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel. researchgate.netdurham.ac.ukgoogle.com This method is often highly efficient and chemoselective. For example, the reduction of 3-nitropyrrolidines has been shown to proceed cleanly to the corresponding 3-aminopyrrolidines. researchgate.netdurham.ac.uk

Another important reduction is the conversion of amides to amines. If this compound is acylated, the resulting amide can be reduced back to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

| Reaction Type | Substrate | Reagent(s) | Product | Reference(s) |

| Nitro Group Reduction | 1-Ethyl-3-nitropyrrolidine | H₂, Pd/C or Raney Ni | This compound | researchgate.netdurham.ac.ukgoogle.com |

| Amide Reduction | N-(1-ethylpyrrolidin-3-yl)acetamide | Lithium Aluminum Hydride (LiAlH₄) | 1-Ethyl-N-methylpyrrolidin-3-amine |

Derivatization Reactions for Functionalization

The primary amine group of this compound is a key site for a wide array of derivatization reactions, allowing for the introduction of various functional groups and the construction of more complex molecules.

N-Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides (e.g., benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) to form stable amide derivatives. doubtnut.comvedantu.com This reaction, often carried out in the presence of a base to neutralize the liberated acid, is a fundamental transformation in organic synthesis. For instance, reacting this compound with benzoyl chloride would yield N-(1-ethylpyrrolidin-3-yl)benzamide. doubtnut.comresearchgate.netdoubtnut.com

N-Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through several methods. Direct alkylation with alkyl halides can be challenging due to the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com A more controlled method is reductive amination. masterorganicchemistry.comlibretexts.orgwikipedia.org This involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comlibretexts.orgwikipedia.org For example, reaction with acetone (B3395972) followed by reduction would yield N-isopropyl-1-ethylpyrrolidin-3-amine.

Urea (B33335) and Thiourea (B124793) Formation: The primary amine of this compound can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. This is a highly efficient and common reaction for creating these important structural motifs found in many biologically active compounds. iglobaljournal.com For example, reaction with phenyl isocyanate would produce 1-(1-ethylpyrrolidin-3-yl)-3-phenylurea, while reaction with phenyl isothiocyanate would yield the corresponding thiourea. researchgate.netorganic-chemistry.orgnih.gov

Sulfonylation: Reaction of this compound with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. smolecule.comearthlinepublishers.comresearchgate.net This reaction is analogous to N-acylation and provides a stable linkage with diverse applications in medicinal chemistry. The product of the reaction with benzenesulfonyl chloride would be N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide.

Amide Bond Formation in Peptide Synthesis: The primary amine of this compound can act as a nucleophile in peptide coupling reactions. Using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with activators such as 1-hydroxybenzotriazole (B26582) (HOBT), it can be coupled to the carboxylic acid of an amino acid or peptide to form a new amide bond. osti.govmdpi.com

| Derivatization Reaction | Reagent(s) | Product Type | Reference(s) |

| N-Acylation | Acyl chlorides, Acid anhydrides | Amides | doubtnut.comvedantu.comresearchgate.netdoubtnut.com |

| N-Alkylation (Reductive Amination) | Aldehydes/Ketones, NaBH₃CN or NaBH(OAc)₃ | Secondary/Tertiary Amines | masterorganicchemistry.comlibretexts.orgwikipedia.org |

| Urea Formation | Isocyanates | Ureas | iglobaljournal.com |

| Thiourea Formation | Isothiocyanates | Thioureas | researchgate.netorganic-chemistry.orgnih.gov |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | smolecule.comearthlinepublishers.comresearchgate.net |

| Peptide Coupling | Carboxylic acids, EDC, HOBT | Amides (Peptides) | osti.govmdpi.com |

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 1-Ethylpyrrolidin-3-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the ethyl group and the pyrrolidine (B122466) ring protons.

The protons of the ethyl group attached to the pyrrolidine nitrogen typically appear as a quartet for the methylene (B1212753) group (-CH₂-) and a triplet for the methyl group (-CH₃) due to spin-spin coupling. The protons on the pyrrolidine ring produce more complex, often overlapping multiplets in the aliphatic region. The proton at the C3 position, being attached to the same carbon as the amine group, would appear as a multiplet. The chemical shifts are influenced by the neighboring nitrogen atoms. The two protons of the primary amine (-NH₂) typically produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are estimated based on spectral analysis of structurally related compounds such as tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate and N,1-diethylpyrrolidin-3-amine. rsc.org Actual shifts may vary based on solvent and experimental conditions.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.1 | Triplet (t) |

| Pyrrolidine -CH₂- (C4) | ~1.6-1.8 | Multiplet (m) |

| Pyrrolidine -CH₂- (C5) | ~2.3-2.5 | Multiplet (m) |

| Ethyl -CH₂-N | ~2.5-2.7 | Quartet (q) |

| Pyrrolidine -CH₂- (C2) | ~2.7-2.9 | Multiplet (m) |

| Pyrrolidine -CH- (C3) | ~3.0-3.2 | Multiplet (m) |

| Amine -NH₂ | ~1.5-2.5 (variable) | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton of this compound. The spectrum would display six distinct signals, corresponding to the six unique carbon environments in the molecule.

The chemical shifts are predictable based on the carbon's hybridization and proximity to electron-withdrawing groups like nitrogen. libretexts.org Carbons directly bonded to nitrogen (C2, C5, and the ethyl CH₂) are deshielded and appear further downfield compared to other aliphatic carbons. libretexts.org The C3 carbon, also attached to a nitrogen atom (of the amino group), would also be found in this region. The ethyl group's methyl carbon would be the most upfield signal. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are estimated based on general chemical shift tables and data from related compounds. libretexts.orgdocbrown.info

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethyl C H₃ | ~12-16 |

| Pyrrolidine C H₂ (C4) | ~30-35 |

| Pyrrolidine C H-NH₂ (C3) | ~50-55 |

| Ethyl -C H₂-N | ~52-57 |

| Pyrrolidine -C H₂-N (C5) | ~58-63 |

| Pyrrolidine -C H₂-N (C2) | ~60-65 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals, especially in molecules with complex, overlapping spectra. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the ethyl CH₂ and CH₃ protons. It would also reveal the coupling network within the pyrrolidine ring, showing cross-peaks between protons on C2 and C3, C3 and C4, and C4 and C5, which helps in tracing the connectivity of the ring protons. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. emerypharma.comlibretexts.org This is a powerful tool for definitively assigning carbon signals based on previously assigned proton signals. For instance, the proton signal identified as the ethyl CH₃ would show a cross-peak to the most upfield carbon signal, confirming its assignment. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for establishing the connectivity across quaternary carbons or heteroatoms. In this molecule, HMBC could show a correlation from the ethyl CH₃ protons to the ethyl CH₂ carbon and the C5 carbon of the pyrrolidine ring, confirming the attachment of the ethyl group to the ring nitrogen. emerypharma.com

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (C₆H₁₄N₂), the nominal molecular weight is 114 g/mol .

Under electron ionization (EI), the molecule would form a molecular ion (M⁺) at m/z = 114. Due to the presence of an even number of nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule. Aliphatic amines are known to undergo characteristic α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This fragmentation is often the most favorable pathway as it leads to the formation of a stable, resonance-stabilized iminium cation. creative-proteomics.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 114 | [C₆H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 99 | [M - CH₃]⁺ | α-cleavage at the ethyl group |

| 85 | [M - C₂H₅]⁺ | α-cleavage at the ethyl group (loss of ethyl radical) |

| 84 | [C₅H₁₀N]⁺ | α-cleavage at C3, loss of CH₂NH₂ radical |

| 70 | [C₄H₈N]⁺ | Common fragment from pyrrolidine ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. orgchemboulder.com The IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine and aliphatic C-H and C-N bonds.

N-H Stretching: As a primary amine (-NH₂), it will show two distinct, medium-intensity bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretching vibration and the other to the symmetric stretching vibration.

N-H Bending: A characteristic bending vibration (scissoring) for primary amines appears in the range of 1650-1580 cm⁻¹. orgchemboulder.com

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and pyrrolidine groups will be observed as strong, sharp peaks in the 3000-2850 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aliphatic C-N bonds (both in the ring and from the amine group) are expected to appear in the 1250-1020 cm⁻¹ region. libretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3000-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Strong |

| 1650-1580 | N-H Bend | Primary Amine (-NH₂) | Medium-Strong |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium-Weak |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound is a chiral molecule, with a stereocenter at the C3 position of the pyrrolidine ring. Therefore, it can exist as a pair of enantiomers, (R)-1-Ethylpyrrolidin-3-amine and (S)-1-Ethylpyrrolidin-3-amine. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

These methods rely on the differential interaction of enantiomers with polarized light.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. Enantiomers produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). By derivatizing the amine with a chromophore, a CD signal can be generated and measured. A calibration curve can then be constructed by plotting the CD signal intensity against known enantiomeric compositions, allowing for the determination of the ee of an unknown sample. mdpi.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left- and right-circularly polarized infrared radiation. A key advantage is that it does not require the presence of a UV-Vis chromophore, as it probes the vibrations of the chiral molecule itself. The VCD spectra of the two enantiomers are mirror images. By comparing the VCD spectrum of a sample to that of an enantiomerically pure standard, the enantiomeric excess can be quantified.

These techniques are crucial in asymmetric synthesis, where the goal is to produce one enantiomer in excess of the other, and provide a direct, non-destructive method for assessing the success of such a synthesis.

Optical Rotation Measurement

Optical rotation is a fundamental chiroptical property of chiral substances, quantifying their ability to rotate the plane of plane-polarized light. Since this compound possesses a chiral center, its enantiomers, (R)-1-Ethylpyrrolidin-3-amine and (S)-1-Ethylpyrrolidin-3-amine, will rotate light in equal but opposite directions. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no net optical rotation and is therefore optically inactive.

The extent of this rotation is expressed as the specific rotation, [α], a characteristic constant for a pure chiral compound under defined conditions. The measurement is dependent on several factors, including the temperature, the wavelength of the light used (commonly the sodium D-line at 589 nm), concentration, and the solvent. canada.ca The specific rotation is a critical parameter for confirming the enantiomeric purity of a sample.

While specific optical rotation data for this compound is not extensively documented in publicly available research, the values for structurally related chiral pyrrolidine derivatives illustrate the typical measurements obtained. For instance, the related compound (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine has a reported specific rotation that varies based on the solvent used, highlighting the importance of specifying experimental conditions.

Table 1: Example Optical Rotation Data for a Related Chiral Pyrrolidine Derivative

| Compound Name | Formula | Specific Rotation ([α]) | Conditions |

|---|---|---|---|

| (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | C₇H₁₆N₂ | -15° to -18° | c = 1 in ethanol (B145695) at 25°C |

| (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | C₇H₁₆N₂ | -30° to -34° | c = 1 in H₂O at 20°C |

This data is for a structurally related compound and serves as an illustrative example.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This method provides detailed information about the three-dimensional structure and absolute configuration of a chiral center.

For this compound, the amine group on the chiral C3 carbon acts as a chromophore. When interacting with circularly polarized light, it will produce a characteristic CD spectrum. The two enantiomers, (R) and (S), are expected to produce spectra that are mirror images of each other, exhibiting opposite signals, known as Cotton effects. nih.gov This property makes CD spectroscopy an invaluable tool for unambiguously assigning the absolute configuration of the molecule when compared against reference standards or theoretical calculations.

Research on analogous chiral pyrrolidines confirms the utility of CD spectroscopy in confirming stereochemistry. The technique is not only used for determining absolute configuration but also for assessing enantiomeric purity, as the magnitude of the CD signal is proportional to the enantiomeric excess in a sample. nih.gov Furthermore, when a small chiral molecule like this compound binds to a larger biological macromolecule, it can acquire an induced CD (ICD) spectrum, which can be used to probe the specifics of the binding interaction. nih.gov

Table 2: Hypothetical Relationship of CD Spectra for this compound Enantiomers

| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] | (S)-Enantiomer Molar Ellipticity [θ] | Expected Observation |

|---|---|---|---|

| λ₁ | Positive (+) | Negative (-) | Mirror-image Cotton effects |

| λ₂ | Negative (-) | Positive (+) | Mirror-image Cotton effects |

| λ₀ | 0 | 0 | Zero crossing point |

This table illustrates the theoretical principle that enantiomers produce mirror-image CD spectra.

Computational and Theoretical Studies of 1 Ethylpyrrolidin 3 Amine

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

No specific DFT studies on 1-Ethylpyrrolidin-3-amine have been identified in the current body of scientific literature. Such studies would typically provide insights into the molecule's optimized geometry, vibrational frequencies, and electronic structure.

HOMO-LUMO Analysis and Electronic Properties

A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound is not available in published research. This type of analysis is crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions.

Molecular Dynamics Simulations

Ligand-Receptor Interaction Modeling

There are no available studies that model the interaction of this compound with biological receptors. This type of simulation is vital for drug discovery and understanding the molecule's potential pharmacological activity.

Conformational Analysis

A detailed conformational analysis of this compound through molecular dynamics simulations has not been reported. Such an analysis would identify the most stable conformations of the molecule, which is essential for understanding its physical and biological properties.

Reaction Mechanism Elucidation through Computational Chemistry

No computational studies elucidating the reaction mechanisms involving this compound have been found. These studies would provide a molecular-level understanding of how this compound participates in chemical reactions.

Transition State Analysis

Transition state analysis is a critical component of computational chemistry that allows for the determination of the energy barriers of chemical reactions. By identifying the geometry and energy of the transition state—the highest point on the reaction coordinate—researchers can calculate activation energies and reaction rates. For a molecule like this compound, such analyses could provide insights into its nucleophilic or electrophilic substitution reactions, ring-opening processes, or conformational changes. However, no studies detailing the transition states for reactions involving this specific compound are currently available.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its geometric parameters. libretexts.orgumn.eduwikipedia.org Mapping the PES is fundamental to understanding the conformational preferences of a molecule and the pathways of its chemical transformations. libretexts.orgumn.eduwikipedia.org For this compound, a PES map would reveal the relative energies of different conformers, the barriers to their interconversion, and the most likely paths for chemical reactions. Computational studies on related pyrrolidine (B122466) derivatives have successfully employed techniques like Density Functional Theory (DFT) to explore their potential energy surfaces. beilstein-journals.orgscispace.com These studies provide a framework for how such an investigation could be conducted for this compound, but the specific data for this compound is absent from the scientific record.

Predictive Modeling in Chemical Reactivity

Predictive modeling uses computational algorithms and theoretical principles to forecast the chemical reactivity of molecules. This can include predicting sites of electrophilic or nucleophilic attack, acidity or basicity, and the outcomes of various chemical reactions. Techniques such as the analysis of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps are commonly used to this end. While these methods could be applied to this compound to predict its reactivity, no such predictive models have been published.

Applications of 1 Ethylpyrrolidin 3 Amine in Medicinal Chemistry Research

Role as a Pharmaceutical Intermediate

1-Ethylpyrrolidin-3-amine serves as a crucial starting material or intermediate in the synthesis of more complex molecules with desired pharmacological activities. Its inherent structural and chemical properties make it an attractive component for constructing the core of various drug candidates.

Precursor in Drug Synthesis (e.g., Antipsychotics, Kinase Inhibitors)

The pyrrolidine (B122466) moiety is a common feature in many biologically active compounds, and this compound provides a readily available chiral building block for their synthesis. While direct synthesis of a wide range of commercial antipsychotics and kinase inhibitors from this compound is not extensively documented in publicly available research, its derivatives have been utilized in the exploration of new therapeutic agents.

In the realm of antipsychotic drug discovery, derivatives of this compound have been employed in the synthesis of compounds targeting dopamine (B1211576) receptors. For instance, (1-ethylpyrrolidin-3-yl)methanamine (B1283563) has been used as a key amine in the synthesis of eticlopride-based bitopic ligands for the dopamine D2 and D3 receptors. nih.gov These receptors are significant targets for antipsychotic medications.

The development of kinase inhibitors has also seen the incorporation of the pyrrolidine scaffold. Research into novel kinase inhibitors has explored various heterocyclic compounds, with the pyrrolidine ring being a recurring motif due to its favorable properties for binding to the ATP-binding site of kinases. nih.gov While specific examples detailing the direct use of this compound as a precursor for a broad spectrum of kinase inhibitors are not prevalent in the literature, the exploration of (S)-3-aminopyrrolidine as a scaffold for Abl and PI3K dual inhibitors highlights the potential of this class of compounds in cancer therapy. nih.gov

Development of Bioactive Derivatives

The chemical tractability of this compound allows for systematic modifications to its structure, enabling the exploration of structure-activity relationships and the design of potent and selective ligands for various biological targets.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their binding affinity and selectivity for specific receptors.

In the development of eticlopride-based dopamine D2/D3 receptor antagonists, SAR studies revealed that modifications to the pyrrolidine ring, including N-alkylation, significantly impact binding affinities. nih.gov For example, it was found that small N-alkyl groups on the pyrrolidine ring were generally not well-tolerated, leading to a decrease in binding affinity. nih.gov However, the introduction of a linker and a secondary pharmacophore at the nitrogen of the pyrrolidine could enhance affinity. nih.gov These studies underscore the importance of the substitution pattern on the pyrrolidine nitrogen in modulating receptor interaction.

Design of Receptor Ligands (e.g., 5-HT6R, D3R, H3 antagonists)

The this compound scaffold has been instrumental in the design of ligands for several G-protein coupled receptors (GPCRs) implicated in neurological and psychiatric disorders.

Dopamine D3 Receptor (D3R) Antagonists: The dopamine D3 receptor is a key target for the treatment of substance abuse and psychosis. Researchers have synthesized and evaluated a series of eticlopride (B1201500) analogues incorporating (1-ethylpyrrolidin-3-yl)methanamine. nih.gov These studies aimed to develop bitopic ligands that interact with both the primary binding site and a secondary binding pocket of the D3 receptor. The SAR data from these investigations provide a roadmap for designing novel D3 receptor antagonists with improved selectivity and efficacy. nih.gov

Serotonin 5-HT6 Receptor (5-HT6R) Antagonists: The 5-HT6 receptor is a promising target for cognitive enhancement in Alzheimer's disease and other neurological conditions. While direct examples using this compound are scarce, the broader class of pyrrolidine derivatives has been extensively used to develop potent 5-HT6R antagonists. For instance, a series of 1H-pyrrolo[3,2-c]quinoline derivatives featuring a 4-(pyrrolidin-3-yl-amino) moiety have shown high affinity for the 5-HT6 receptor. scispace.comnih.gov These findings suggest that the this compound scaffold could be a valuable component in the design of novel 5-HT6R ligands.

Histamine H3 Receptor (H3R) Antagonists: Histamine H3 receptor antagonists are being investigated for the treatment of various central nervous system disorders, including cognitive impairments and sleep disorders. wikipedia.org The development of novel substituted pyrrolidines as high-affinity H3 receptor antagonists has been an active area of research. researchgate.netresearchgate.net These studies have demonstrated that the pyrrolidine ring can serve as a central scaffold for designing potent H3R antagonists. Biphenyl-ethyl-pyrrolidine derivatives have also been explored as modulators of the H3 receptor for treating cognitive disorders. nih.gov

The following table summarizes the binding affinities of selected eticlopride analogues incorporating derivatives of this compound for the D2 and D3 receptors.

| Compound | Modification | D3R Ki (nM) | D2R Ki (nM) | Reference |

|---|---|---|---|---|

| Eticlopride | - | 0.14 | 0.18 | nih.gov |

| Analogue with (1-methylpyrrolidin-3-yl)methanamine | N-Methyl substitution | 15.4 | 23.6 | nih.gov |

| Analogue with (1-ethylpyrrolidin-3-yl)methanamine | N-Ethyl substitution | 21.8 | 35.7 | nih.gov |

| Analogue with (1-propylpyrrolidin-3-yl)methanamine | N-Propyl substitution | 33.1 | 56.2 | nih.gov |

Antibacterial Research Applications

In addition to its applications in targeting CNS disorders, the pyrrolidine scaffold is also a key component in the development of novel antibacterial agents.

Synthesis of Novel Carbapenem (B1253116) Derivatives

Carbapenems are a class of broad-spectrum β-lactam antibiotics used to treat severe bacterial infections. nih.gov The side chain at the C-2 position of the carbapenem core plays a crucial role in determining the antibacterial spectrum and stability against β-lactamases. Pyrrolidine-containing side chains have been incorporated into several carbapenem antibiotics to enhance their properties.

A notable example is the synthesis of ertapenem (B1671056), a long-acting carbapenem antibiotic. The synthesis of ertapenem involves the coupling of a pyrrolidinylthio side chain to the carbapenem core. researchgate.netnih.gov While the specific side chain in ertapenem is not directly derived from this compound, the successful use of a substituted pyrrolidine highlights the importance of this heterocyclic ring in the design of new carbapenem derivatives. nih.govgoogle.com Research in this area continues to explore novel pyrrolidine-based side chains to overcome emerging antibiotic resistance. nih.gov

Activity against Gram-Positive and Gram-Negative Bacteria

The pyrrolidine ring, a core component of this compound, is a recognized pharmacophore in the development of antibacterial agents. While research specifically detailing the antibacterial properties of this compound is limited, the broader class of pyrrolidine derivatives has shown significant promise.

Notably, the incorporation of a substituted pyrrolidin-3-amine moiety at the C-7 position of quinolone antibacterials has been a fruitful area of investigation. A study on quinolones featuring a 7-[3-(1-aminoethyl)-1-pyrrolidinyl] side chain demonstrated the importance of this substituent for antibacterial potency. These derivatives were synthesized and evaluated for their efficacy against a range of Gram-positive and Gram-negative organisms. nih.gov

The research revealed that the stereochemistry of the 1-aminoethyl group on the pyrrolidine ring significantly influenced the in vitro antibacterial activity. nih.gov Specifically, compounds with the (3R,1S)-3-(1-aminoethyl)pyrrolidine configuration generally exhibited a two- to four-fold increase in activity against Gram-positive bacteria compared to their analogs with a 7-[3-(aminomethyl)-1-pyrrolidinyl] side chain. nih.gov This enhancement in potency underscores the therapeutic potential of incorporating moieties structurally related to this compound into established antibiotic frameworks.

The antibacterial efficacy of these quinolone derivatives was determined against a variety of bacterial strains. The data from these studies highlights the potential of such compounds in combating bacterial infections.

Table 1: In Vitro Antibacterial Activity of Selected Quinolone Derivatives

| Compound | Gram-Positive Bacteria (Average MIC in µg/mL) | Gram-Negative Bacteria (Average MIC in µg/mL) |

| Quinolone with (3R,1S)-3-(1-aminoethyl)pyrrolidine side chain | 0.06 | 0.25 |

| Quinolone with 7-[3-(aminomethyl)-1-pyrrolidinyl] side chain | 0.25 | 0.5 |

Note: The data presented is a generalized representation based on research findings and is for illustrative purposes. Actual MIC (Minimum Inhibitory Concentration) values vary depending on the specific bacterial strain and the exact chemical structure of the quinolone.

Neuropharmacological Research

Despite the structural resemblance of the pyrrolidine scaffold to various neuroactive compounds, a comprehensive review of publicly available scientific literature reveals a notable absence of research specifically investigating the neuropharmacological properties of this compound or its direct derivatives. There is currently no published data to suggest its activity in modulating neurotransmitter systems.

Anti-inflammatory Research

The benzimidazole (B57391) nucleus is a prominent heterocyclic scaffold known to be a key component in a multitude of compounds with anti-inflammatory properties. These derivatives are known to exert their effects by interacting with various targets, including cyclooxygenase (COX) enzymes. nih.govnih.govsemanticscholar.org

While direct studies on benzimidazole derivatives of this compound are not explicitly detailed in the available literature, research on related structures provides valuable insights. A study focused on the synthesis and anti-inflammatory activity of a series of 2-substituted benzimidazole derivatives highlighted the potential of incorporating a pyrrolidine moiety. One of the synthesized compounds, which featured a pyrrolidine group, demonstrated noteworthy anti-inflammatory effects in a carrageenan-induced paw edema model in rats.

Although the exact substitution pattern of the pyrrolidine ring in this active compound was not specified as this compound, the findings suggest that the inclusion of a pyrrolidine ring can contribute positively to the anti-inflammatory profile of benzimidazole derivatives. The study indicated that these compounds might exert their effects through the inhibition of inflammatory mediators.

Further research is required to specifically synthesize and evaluate benzimidazole derivatives incorporating the this compound moiety to fully elucidate their potential as anti-inflammatory agents.

Catalytic Applications of 1 Ethylpyrrolidin 3 Amine and Its Derivatives

Asymmetric Organocatalysis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Within this field, chiral pyrrolidine (B122466) derivatives are frequently employed to control the stereochemical outcome of reactions. These catalysts typically operate by forming transient chiral enamines or iminium ions with substrates, effectively guiding the approach of the reacting partner to create a specific stereoisomer of the product.

Chiral Bifunctional Organocatalysts

The efficacy of organocatalysts is often enhanced by incorporating a second functional group that can interact with the substrate, a concept known as bifunctional catalysis. acs.orgnih.gov In derivatives of 1-Ethylpyrrolidin-3-amine, the tertiary amine of the ethylpyrrolidine ring can form a chiral enamine intermediate with a carbonyl compound, while another functional group, such as a thiourea (B124793), amide, or hydroxyl group, can simultaneously activate the electrophile through hydrogen bonding. acs.orgnih.gov This dual activation strategy lowers the energy of the transition state and provides a well-defined chiral environment, leading to high levels of stereoselectivity. acs.org The rigid structure of the pyrrolidine scaffold is crucial for creating this organized transition state, making it a common building block in the design of powerful bifunctional organocatalysts. nih.gov

Applications in Asymmetric Henry Reactions

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that unites a nitroalkane and a carbonyl compound to produce β-nitroalcohols. nih.gov These products are highly valuable intermediates in organic synthesis. Achieving high enantioselectivity in this reaction is a significant goal, and pyrrolidine-based ligands have been instrumental in this area.

Research has shown that chiral copper (II) complexes featuring ligands derived from (S)-2-aminomethylpyrrolidine, a structural relative of this compound derivatives, are effective catalysts for the asymmetric Henry reaction. nih.gov The performance of these catalytic systems can be influenced by the choice of base and solvent, allowing for the selective synthesis of either chiral β-nitroalcohols or their dehydrated β-nitrostyrene counterparts. Under optimized conditions, these catalyst systems can produce the desired chiral nitroalcohols in high yields and with significant enantiomeric excess. nih.gov

Performance of a (S)-2-Aminomethylpyrrolidine-Copper Complex in the Asymmetric Henry Reaction nih.gov

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Benzaldehyde | 85 | 75 |

| 4-Nitrobenzaldehyde | 98 | 77 |

| 4-Chlorobenzaldehyde | 95 | 75 |

| 2-Naphthaldehyde | 87 | 65 |

Asymmetric Aza-Michael-Henry Tandem Reactions

Tandem, or cascade, reactions, in which multiple chemical transformations occur in a single pot, are highly efficient for building molecular complexity. A notable application of 1-ethylpyrrolidine (B1582981) derivatives is in the asymmetric aza-Michael-Henry tandem reaction. This reaction sequence is used to synthesize valuable chiral nitrogen-containing heterocycles. mdpi.com

Specifically, a derivative, (S)-(–)-2-aminomethyl-1-ethylpyrrolidine, when immobilized on a solid support like SBA-15 silica, acts as a highly effective heterogeneous catalyst for the reaction between 2-aminobenzaldehydes and β-nitrostyrenes. mdpi.com The catalyst's tertiary amine group activates the reactants through hydrogen bonding, initiating an aza-Michael addition followed by an intramolecular Henry reaction. This process yields chiral 3-Nitro-1,2-Dihydroquinolines with excellent results. mdpi.com

Catalytic Performance in Asymmetric Aza-Michael-Henry Tandem Reaction mdpi.com

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| (S)-(–)-2-aminomethyl-1-ethylpyrrolidine on SBA-15 | 85 | 98 |

Catalysis in Polymer Chemistry Research

Beyond asymmetric synthesis, pyrrolidine-based compounds play a critical role as catalysts in the polymer industry, particularly in the production of polyurethanes.

Pyrrolidine-Based Catalysts in Polyurethane Production

Polyurethane foams are produced through the reaction of polyisocyanates with polyols (gelling reaction) and water (blowing reaction). google.com Tertiary amine catalysts are essential for accelerating these reactions. google.com Pyrrolidine-based catalysts are used in polyurethane formulations to produce high-quality foams. google.com These catalysts are effective in promoting the reaction between isocyanate functional groups and active hydrogen-containing compounds like polyols and water. google.comgoogle.com The use of pyrrolidine-based catalysts can also help mitigate environmental concerns that may arise during the manufacturing process. google.com Formulations may also include acid-blocked pyrrolidine catalysts, which can exhibit low reactivity with certain components like halogenated olefins while maintaining sufficient reactivity to catalyze polyurethane formation. google.com

Heterogeneous Catalysis Research

Immobilizing homogeneous catalysts onto solid supports creates heterogeneous catalysts, which offer significant advantages such as ease of separation from the reaction mixture, potential for recycling, and suitability for continuous flow processes. Pyrrolidine-based organocatalysts, including derivatives of this compound, have been successfully adapted for heterogeneous applications.

As highlighted previously, (S)-(–)-2-aminomethyl-1-ethylpyrrolidine immobilized on SBA-15 serves as a prime example of a heterogeneous catalyst that promotes the aza-Michael-Henry tandem reaction with high efficiency and stereoselectivity. mdpi.com This catalyst can be recovered by simple centrifugation and reused multiple times with no significant loss of activity. researchgate.net

Other research efforts have focused on anchoring pyrrolidine moieties to different supports. These include microporous organic polymers (POPs), which provide a high surface area and can be tailored to improve catalyst accessibility and activity. Another approach involves functionalizing polymer resins, such as poly[(ethylene glycol) methacrylate] (PEGMA), with pyrrolidine groups to create swellable, highly active catalysts for reactions in aqueous media. mdpi.com These studies demonstrate the versatility of the pyrrolidine scaffold in the development of robust and recyclable heterogeneous catalysts. mdpi.com

Based on a comprehensive search of publicly available scientific literature, there is no specific research detailing the catalytic applications of "this compound" or its derivatives when immobilized on solid supports such as SBA-15. Consequently, data regarding their catalytic efficiency, selectivity, or specific research findings in this context are not available.

The performed searches for "catalytic activity of this compound immobilized on SBA-15," "synthesis and catalytic applications of functionalized this compound on solid supports," and related queries did not yield any relevant scholarly articles or patents that would allow for the generation of the requested article.

General research exists on the catalytic use of various other pyrrolidine derivatives in organocatalysis and the application of SBA-15 as a versatile solid support for different catalysts. However, this body of literature does not specifically address the compound "this compound" in a catalytic capacity, either in a homogeneous or heterogeneous system involving SBA-15. Therefore, the detailed sections and subsections outlined in the prompt, including data tables on catalytic performance, cannot be generated with scientific accuracy. There are no detailed research findings to report for the specified compound and its application.

Advanced Research Topics and Future Perspectives

Fragment-Based Drug Discovery utilizing 1-Ethylpyrrolidin-3-amine Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. nih.govdrugdiscoverychemistry.com This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target. mdpi.com These initial hits are then optimized and grown into more potent, drug-like molecules. The pyrrolidine (B122466) scaffold is particularly well-suited for FBDD due to its inherent three-dimensional character, which provides a level of structural complexity often missing in the flat, aromatic rings that have traditionally dominated fragment libraries. nih.govnih.gov

The this compound scaffold offers several advantages for FBDD. The ethyl group at the 1-position can provide favorable interactions with hydrophobic pockets in a target protein, while the amine at the 3-position serves as a versatile handle for chemical modification and growth of the fragment. Furthermore, the stereochemistry of the 3-amino group can be varied to explore different binding orientations within the target's active site.

Table 1: Potential Fragment Library Based on this compound

| Fragment ID | Modification at 3-amino group | Calculated Molecular Weight (g/mol) | Calculated logP | Potential Target Class |

|---|---|---|---|---|

| F01 | -H (unmodified) | 114.19 | 0.5 | GPCRs, Kinases |

| F02 | -C(O)CH3 (acetamide) | 156.23 | 0.2 | Enzymes, Ion Channels |

| F03 | -SO2CH3 (methanesulfonamide) | 192.29 | -0.1 | Proteases, Transferases |

| F04 | -C(O)Ph (benzamide) | 218.29 | 1.8 | Nuclear Receptors, Epigenetic Targets |

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for rapidly generating large and diverse libraries of chemical compounds for high-throughput screening. wikipedia.org The this compound scaffold is an excellent starting point for the construction of such libraries. The primary amine at the 3-position can be readily derivatized using a wide range of chemical reactions, including amidation, sulfonylation, reductive amination, and urea (B33335) formation.

Solid-phase synthesis has been successfully employed for the creation of pyrrolidine-based libraries. nih.govresearchgate.netresearchgate.net In this approach, the pyrrolidine scaffold is attached to a solid support, allowing for the use of excess reagents and simplified purification. By employing a "split-and-pool" strategy, vast numbers of distinct compounds can be synthesized simultaneously. nih.gov Flow chemistry has also emerged as a valuable technique for the synthesis of pyrrolidine libraries, offering precise control over reaction conditions and the ability to perform multi-step syntheses in a continuous fashion. acs.org

Table 2: Representative Reactions for Library Synthesis

| Reaction Type | Reagent | Resulting Functional Group | Library Diversity |

|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amide | High (diverse R-groups) |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | High (diverse R-groups) |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | High (diverse R-groups) |

| Urea/Thiourea (B124793) Formation | Isocyanates, Isothiocyanates | Urea/Thiourea | Moderate (limited reagent scope) |

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. wikipedia.orgmdpi.com Host-guest chemistry, a central concept in this field, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. wikipedia.org Such interactions are fundamental to many biological processes and have applications in areas such as drug delivery and sensing. nih.gov

The this compound molecule, with its compact and defined structure, has the potential to act as a guest in various host-guest systems. The protonated form of the amine can engage in strong electrostatic interactions and hydrogen bonding with hosts containing negatively charged groups or hydrogen bond acceptors. The ethyl group can participate in van der Waals interactions within hydrophobic cavities of hosts like cyclodextrins or calixarenes. nih.gov The study of these interactions could lead to the development of novel drug delivery systems that can encapsulate and release drugs based on the this compound scaffold in a controlled manner. nih.govrsc.org

Development of Novel Analytical Methods for Detection and Quantification

As with any compound intended for pharmaceutical development, robust analytical methods are required for its detection and quantification in various matrices. Given that this compound is a chiral molecule, the development of enantioselective analytical methods is of particular importance. wikipedia.orgnih.gov High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for the separation of enantiomers. wvu.eduresearchgate.netnih.gov Chiral stationary phases (CSPs) in HPLC can be designed to interact differently with the two enantiomers of this compound, allowing for their separation and individual quantification.

For trace level analysis, derivatization of the amine group with a fluorescent or UV-active tag can enhance detection sensitivity. Mass spectrometry (MS) coupled with a chromatographic separation technique (LC-MS or GC-MS) provides high selectivity and sensitivity for the analysis of this compound and its metabolites in biological fluids. nih.gov

Table 3: Comparison of Analytical Techniques for this compound

| Technique | Principle | Advantages | Challenges |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | High resolution, preparative scale possible | Cost of chiral columns, method development time |

| Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector | High efficiency, small sample volume | Lower sensitivity without preconcentration |

| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection | High sensitivity and selectivity, structural information | Matrix effects, instrument cost |

| GC-MS | Separation of volatile derivatives by gas chromatography | High resolution for volatile compounds | Derivatization may be required |

Integration with Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. youtube.comresearchgate.net For the this compound scaffold, AI and ML can be applied in several ways.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.govscispace.com These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent molecules. Machine learning algorithms can also be trained to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, helping to de-risk drug candidates at an early stage. nih.govnih.govmdpi.com

Furthermore, generative AI models can be used to design novel molecules based on the this compound scaffold with desired properties. These models can explore a vast chemical space and propose new structures that are likely to be active and have favorable drug-like properties.

Table 4: Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| QSAR Modeling | Develop predictive models for biological activity based on molecular descriptors. | Prioritize synthesis of potent compounds. |

| ADME/Tox Prediction | Predict pharmacokinetic and toxicity profiles of virtual compounds. | Early identification of compounds with poor drug-like properties. |

| De Novo Design | Generate novel molecular structures with desired properties. | Explore new chemical space and identify novel drug candidates. |

| Virtual Screening | Screen large virtual libraries of compounds against a biological target. | Identify potential hits for further investigation. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。